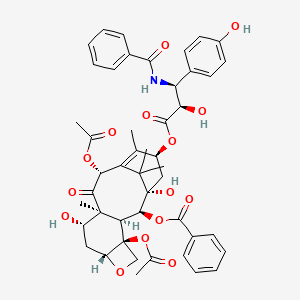
Phenylethyl methoxy mercury neodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylethyl methoxy mercury neodecanoate is a chemical compound with the molecular formula C18H28HgO3. It is known for its unique structure, which includes a phenylethyl group, a methoxy group, and a mercury atom bonded to a neodecanoate moiety. This compound is primarily used in research and industrial applications due to its specific chemical properties .
准备方法
The synthesis of phenylethyl methoxy mercury neodecanoate typically involves the reaction of phenylethyl alcohol with methoxy mercury chloride in the presence of a base, followed by the addition of neodecanoic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
化学反应分析
Phenylethyl methoxy mercury neodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
Phenylethyl methoxy mercury neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of phenylethyl methoxy mercury neodecanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
相似化合物的比较
Phenylethyl methoxy mercury neodecanoate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury thiosalicylate
These compounds share similarities in their mercury content and potential for enzyme inhibition but differ in their specific structures and reactivity. This compound is unique due to its combination of a phenylethyl group, a methoxy group, and a neodecanoate moiety, which imparts distinct chemical properties and applications .
属性
分子式 |
C19H31HgO3- |
|---|---|
分子量 |
508.0 g/mol |
IUPAC 名称 |
7,7-dimethyloctanoate;methoxy(2-phenylethyl)mercury |
InChI |
InChI=1S/C10H20O2.C8H9.CH3O.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-8-6-4-3-5-7-8;1-2;/h4-8H2,1-3H3,(H,11,12);3-7H,1-2H2;1H3;/q;;-1;+1/p-1 |
InChI 键 |
MBCWZKROORQVQK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CCCCCC(=O)[O-].CO[Hg]CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
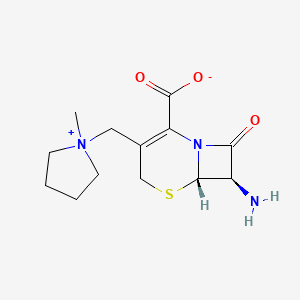
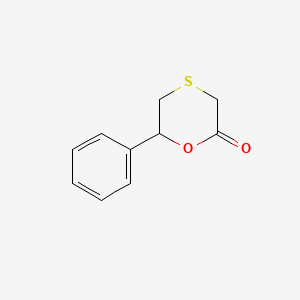

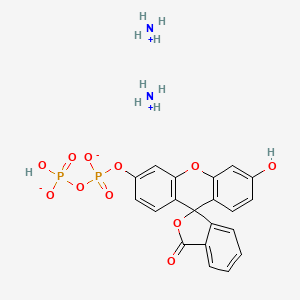
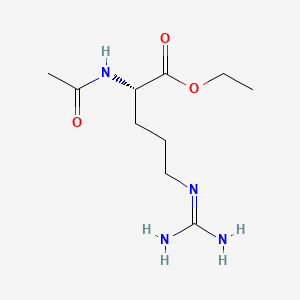
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
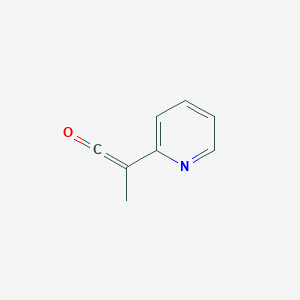
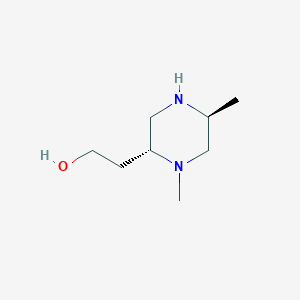
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
